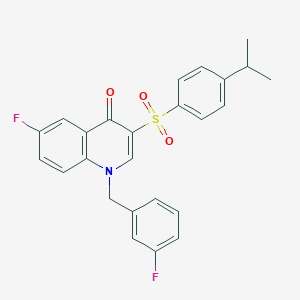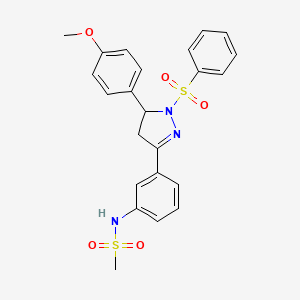![molecular formula C26H29N5O3S B2476871 2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1053083-96-7](/img/structure/B2476871.png)
2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C26H29N5O3S and its molecular weight is 491.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Antihypertensive and Alpha-1 Adrenoceptor Antagonist Properties
- A study on a quinazoline derivative closely related to 2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one, referred to as DC−015, demonstrated potent α1‐adrenoceptor antagonistic activity. This activity was evident in isolated rat aorta and in spontaneously hypertensive rats, suggesting potential utility in managing hypertension (Yen et al., 1996).
- Another study on DL-017, a similar quinazoline derivative, showed α1-adrenoceptor antagonistic effects and type I antiarrhythmic effects on cardiac tissues. Its ability to reduce heart rate and blood pressure in spontaneously hypertensive rats highlights its potential in hypertension treatment (Tsai et al., 2001).
Stability and Synthesis Studies
2. Stability under Stressful Conditions
- Research focused on a quinazoline derivative's stability under stress conditions revealed its resilience to UV radiation and elevated temperatures but showed instability in hydrolytic conditions, particularly in alkaline environments. This information is crucial for the development and storage of pharmaceuticals containing such compounds (Gendugov et al., 2021).
3. Synthesis and Structural Insights
- The synthesis of benzimidazoquinazolines, related to the compound , has been reported. These substances have shown biological activity, including antihypertensive effects and alpha 1-adrenoceptor antagonism, which could be applicable for the chemical of interest (Ivachtchenko et al., 2002).
- Another study highlighted the facile synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives, which could be relevant for imaging applications in medicine, demonstrating the compound's potential in diagnostic and therapeutic settings (Gao et al., 2012).
Other Applications
4. Corrosion Inhibition
- Piperazine-substituted quinazolin-4(3H)-one derivatives have been studied for their effectiveness as corrosion inhibitors. These compounds, including variants similar to the one , showed high inhibition efficiency for mild steel in HCl, indicating potential industrial applications (Chen et al., 2021).
5. Antimicrobial Activity
- Synthesis of N-aryl-4-quinazolin-2-yl-piperazine derivatives and their evaluation for antimicrobial activity indicated potential use in treating bacterial and fungal infections, suggesting a broader scope of pharmaceutical application for similar compounds (Babu et al., 2015).
Propriétés
IUPAC Name |
5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-17(2)23-25(33)31-24(28-23)18-8-4-5-9-19(18)27-26(31)35-16-22(32)30-14-12-29(13-15-30)20-10-6-7-11-21(20)34-3/h4-11,17,23H,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPUAKWBIANHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476791.png)





![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2476799.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2476800.png)
![Methyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2476801.png)


![N-(4-Methylsulfonylphenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide](/img/structure/B2476809.png)

